molecular formula C20H17BrO5 B2839209 Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-02-2

Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2839209
CAS No.: 300557-02-2
M. Wt: 417.255
InChI Key: MYVUHRNURYBINI-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H17BrO5 and its molecular weight is 417.255. The purity is usually 95%.
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Biological Activity

Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • A benzofuran core.
  • An ethyl ester functional group.
  • A bromophenyl moiety contributing to its unique biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. This compound may inhibit cell proliferation in several cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : It could influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A study conducted on a series of benzofuran derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating a promising alternative in antimicrobial therapy .

Anticancer Research

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines such as HeLa and MCF-7. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to increased apoptosis rates as evidenced by flow cytometry analysis .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AnticancerHeLa10 µM
AnticancerMCF-712 µM

Properties

IUPAC Name

ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-3-24-20(23)19-12(2)26-18-9-8-15(10-16(18)19)25-11-17(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUHRNURYBINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.